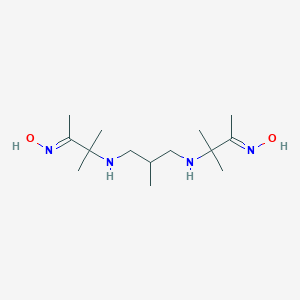
6-Methyl propyleneamine oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl propyleneamine oxime, also known as this compound, is a useful research compound. Its molecular formula is C14H30N4O2 and its molecular weight is 286.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cerebral Blood Flow Imaging
One of the most prominent applications of 6-Methyl propyleneamine oxime is in the imaging of cerebral blood flow using SPECT. The compound's ability to cross the blood-brain barrier allows for effective visualization of brain perfusion.
- Mechanism : Upon administration, HM-PAO is rapidly taken up by brain tissue in a manner proportional to blood flow, making it an ideal tracer for assessing regions of ischemia or infarction.
- Clinical Utility : Studies have demonstrated that SPECT imaging with HM-PAO provides valuable insights into cerebral perfusion in patients with cerebrovascular diseases, such as stroke and transient ischemic attacks (TIAs) .
Diagnostic Imaging in Neurological Disorders
HM-PAO has been instrumental in diagnosing various neurological disorders beyond stroke, including epilepsy and dementia.
- Epilepsy : Research indicates that SPECT imaging with HM-PAO can help identify areas of the brain that are hypermetabolic during seizures, thus aiding in surgical planning for drug-resistant epilepsy .
- Dementia : The compound has also been used to differentiate between types of dementia by mapping regional blood flow patterns associated with different neurodegenerative processes .
Research on Perfusion Patterns
Studies have analyzed the variability of cerebral perfusion patterns using HM-PAO SPECT in diverse populations.
- Findings : A study highlighted the frequency of different pathological perfusion patterns in an unselected clinical population, providing insights into how various conditions manifest in terms of blood flow deficits .
- Prognostic Utility : The prognostic value of HM-PAO SPECT imaging has been established in predicting outcomes for patients with cerebral infarction, emphasizing its role in clinical decision-making .
Case Study 1: Stroke Assessment
A clinical trial involving 20 subjects utilized HM-PAO SPECT to evaluate brain perfusion in patients with cerebrovascular disorders. The study found that:
- Imaging Results : Patients demonstrated significant uptake in areas corresponding to ischemic regions, allowing for accurate identification of stroke locations.
- Comparison with Other Tracers : When compared to iodine-123 labeled tracers, HM-PAO provided superior imaging quality due to lower background noise and better retention characteristics .
Case Study 2: Epilepsy Localization
In another study focused on epilepsy patients:
- Objective : To localize seizure foci using HM-PAO SPECT.
- Outcome : The imaging successfully identified hypermetabolic regions during seizures, which were later confirmed through surgical intervention, leading to improved patient outcomes .
Data Table
The following table summarizes key studies and findings related to the applications of this compound:
Propiedades
Número CAS |
159029-46-6 |
|---|---|
Fórmula molecular |
C14H30N4O2 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
(NE)-N-[3-[[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-2-methylpropyl]amino]-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H30N4O2/c1-10(8-15-13(4,5)11(2)17-19)9-16-14(6,7)12(3)18-20/h10,15-16,19-20H,8-9H2,1-7H3/b17-11+,18-12+ |
Clave InChI |
NOHGAAVISHFSMM-JYFOCSDGSA-N |
SMILES |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
SMILES isomérico |
CC(CNC(/C(=N/O)/C)(C)C)CNC(/C(=N/O)/C)(C)C |
SMILES canónico |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
Sinónimos |
6-methyl propyleneamine oxime PAO-6-Me |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















